molecular formula C16H16BrNO B8678280 3-bromo-N-(3-isopropylphenyl)benzamide

3-bromo-N-(3-isopropylphenyl)benzamide

Cat. No.: B8678280
M. Wt: 318.21 g/mol
InChI Key: QRJFZBJEVYUBIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-N-(3-isopropylphenyl)benzamide is a benzamide derivative characterized by a bromine substituent at the 3-position of the benzoyl group and an isopropyl-substituted phenylamine moiety. This compound belongs to a class of bioactive molecules frequently explored for pharmaceutical applications, including kinase inhibition and apoptosis induction.

Properties

Molecular Formula

C16H16BrNO

Molecular Weight

318.21 g/mol

IUPAC Name

3-bromo-N-(3-propan-2-ylphenyl)benzamide

InChI

InChI=1S/C16H16BrNO/c1-11(2)12-5-4-8-15(10-12)18-16(19)13-6-3-7-14(17)9-13/h3-11H,1-2H3,(H,18,19)

InChI Key

QRJFZBJEVYUBIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Halogen Position : Bromine at the 3-position (as in 3-bromo-N-(3-isopropylphenyl)benzamide) is common in bioactive derivatives, while 2-bromo analogs (e.g., 2-bromo-N-(3-fluorophenyl)benzamide) are studied for crystallographic properties .
  • Aniline Modifications : Replacing the 3-isopropylphenyl group with heterocycles (e.g., indazole in ) enhances kinase inhibitory activity, suggesting that the isopropylphenyl moiety may optimize steric bulk for target binding.

Derivatives with Modified Side Chains

Key Observations :

  • Aliphatic Side Chains: Compounds like 3-bromo-N-[3-(tert-butylamino)propyl]benzamide are used as intermediates, with tert-butyl groups enhancing lipophilicity .
  • Aromatic/Trifluoromethyl Additions : Introducing trifluoromethyl groups (e.g., ) improves metabolic stability and target affinity, a strategy leveraged in antiviral drug design.

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